Product packaging for 3-Methylpicolinimidamide(Cat. No.:CAS No. 742028-44-0)

3-Methylpicolinimidamide

Cat. No.: B1317710
CAS No.: 742028-44-0
M. Wt: 135.17 g/mol
InChI Key: ZDVYNLMGTQWKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpicolinimidamide hydrochloride (CAS 125903-77-7) is a valuable chemical building block and research compound with molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Picolinamide and picolinimidamide scaffolds are recognized in medicinal chemistry for their potential in developing novel bioactive molecules. Scientific literature indicates that related chemotypes, such as benzamide and picolinamide derivatives, have been identified as inhibitors of essential fungal targets like the lipid transfer protein Sec14p, showcasing their promise in early-stage antifungal discovery . Furthermore, structurally similar N-methylpicolinamide derivatives have been synthesized and evaluated for their potent anti-proliferative activities against human cancer cell lines, with some analogs functioning as selective kinase inhibitors . These findings highlight the versatility of the picolinimidamide core as a privileged structure in chemical biology and drug discovery research. Researchers can utilize this reagent as a key synthetic intermediate for constructing more complex molecules or as a starting point for biochemical probe development. Proper handling procedures should be consulted from the supplied safety data sheet. Store in a sealed, dry container at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B1317710 3-Methylpicolinimidamide CAS No. 742028-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVYNLMGTQWKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562967
Record name 3-Methylpyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742028-44-0
Record name 3-Methylpyridine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methylpicolinimidamide and Its Derivatives

Direct Synthesis Strategies for Picolinimidamide (B1582038) Cores

The direct construction of the picolinimidamide core is a fundamental approach to accessing these compounds. The primary methods involve the formation of the amidine group from a nitrile precursor and the construction of the pyridine (B92270) ring through cyclization reactions.

Amidine Formation from Nitrile Precursors

The most common and direct route to picolinimidamides involves the conversion of a corresponding picolinonitrile. This transformation can be achieved through several methods, with the Pinner reaction and its variations being classical examples. More contemporary methods often utilize metal catalysts or strong bases to facilitate the addition of ammonia (B1221849) or amines to the nitrile group.

A prevalent method for the synthesis of picolinimidamides is the reaction of a picolinonitrile with a source of ammonia. For instance, the synthesis of 5-methylpicolinimidamide (B13004027) hydrochloride begins with 5-methylpyridine, which is then converted to the corresponding nitrile. The imidamide group is subsequently formed by reacting the nitrile with cyanamide (B42294) in the presence of a strong acid like hydrochloric acid. This method is advantageous due to the commercial availability of many substituted picolinonitriles.

Another approach involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to deprotonate ammonia, which then acts as a nucleophile attacking the nitrile carbon. This method has been successfully employed in the synthesis of 3-methoxypicolinimidamide. nih.gov

Furthermore, the synthesis of N-hydroxy-3-methylpicolinimidamide has been reported starting from 3-methylpyridine-2-carbonitrile. This reaction is carried out by treating the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base such as triethylamine (B128534) in ethanol.

A general procedure for the synthesis of amidines from nitriles involves the use of AlMe3 and an amine. A solution of trimethylaluminum (B3029685) is added to a mixture of an aromatic amine and a primary carboxamide in an anhydrous solvent at low temperature, followed by heating. nih.gov

Detailed below are examples of reaction conditions for the synthesis of picolinimidamide derivatives from nitrile precursors.

PrecursorReagents and ConditionsProductYieldReference
3-Methylpyridine-2-carbonitrileHydroxylamine hydrochloride, Triethylamine, Ethanol, 80°C, 16hN-Hydroxy-3-methylpicolinimidamide93% core.ac.uk
3-MethoxypicolinonitrileLithium bis(trimethylsilyl)amide, THF, -20°C to RT3-MethoxypicolinimidamideNot specified nih.gov
5-Methylpyridine1. Conversion to nitrile 2. Cyanamide, HCl5-Methylpicolinimidamide hydrochlorideNot specified
NitrileAlMe3, Aromatic amine, Toluene, 0°C to 120°CN-Aryl AmidineVaries nih.gov

Heterocyclic Ring Construction via Cyclization Reactions

While the direct functionalization of pyridine rings is more common, the construction of the substituted pyridine ring itself via cyclization represents an alternative strategy. These methods often involve the reaction of open-chain precursors that cyclize to form the desired heterocyclic core. For instance, the synthesis of pyridine derivatives can be achieved through a [3+3] condensation process. core.ac.uk

Another approach involves the reaction of an open-chain nitrile precursor with a nitrogen-containing compound in a cyclization reaction to form a 2-aminopyridine (B139424) derivative. bhu.ac.in This can be followed by further modifications to yield the desired picolinimidamide.

Oxidative cyclization of 1,5-dienes is a powerful method for constructing tetrahydrofuran (B95107) rings, and analogous strategies could potentially be applied to the synthesis of dihydropyridine (B1217469) derivatives, which could then be aromatized. beilstein-journals.org Similarly, electrophilic cyclization of o-alkynyl anisoles has been used to synthesize substituted benzofurans, and a similar strategy with nitrogen-containing precursors could lead to pyridines. nih.gov

Derivatization and Functionalization Approaches

Once the picolinimidamide core is synthesized, further modifications can be made to alter its properties. These derivatizations can occur at the amidine nitrogen atoms or on the pyridine ring system.

Modifications at the Amidine Nitrogen Atoms

The nitrogen atoms of the amidine group are nucleophilic and can be readily functionalized. This allows for the synthesis of a wide range of N-substituted picolinimidamides.

For example, N-substituted 3,4-diarylpyrroles can be synthesized through a condensation reaction involving a primary amine, which highlights a potential route for incorporating various substituents onto a nitrogen atom. rsc.org Similarly, the synthesis of N-substituted 3,4-pyrroledicarboximides has been achieved through a one-pot, three-component condensation, demonstrating the feasibility of introducing diverse functional groups at a nitrogen position. mdpi.com

The synthesis of N-substituted bisitaconimides involves the reaction of a diamine with itaconic anhydride, followed by cyclocondensation. faa.gov This showcases a method for creating more complex structures linked through the nitrogen atoms.

Substitutions on the Pyridine Ring System

The pyridine ring of 3-methylpicolinimidamide can undergo various substitution reactions, allowing for the introduction of a wide array of functional groups, which can significantly influence the compound's electronic and steric properties.

Nucleophilic aromatic substitution is a common reaction for halopyridines. The reactivity of halopyridines with nucleophiles such as sulfur, oxygen, and carbon nucleophiles can be significantly enhanced using microwave irradiation, leading to the synthesis of various substituted pyridines in high yields. sci-hub.se For example, 2-iodopyridine (B156620) reacts with sodium phenoxide in the presence of a suitable solvent to yield 2-phenoxypyridine. sci-hub.se

The Chichibabin reaction is a classic method for the amination of pyridine, where pyridine reacts with sodium amide to form 2-aminopyridine. bhu.ac.inscribd.com This amino group can then be further modified or replaced.

The electronic nature of the pyridine ring can be altered by oxidation to the corresponding N-oxide. Pyridine-N-oxides are more susceptible to both electrophilic and nucleophilic substitution than pyridine itself. bhu.ac.inmatanginicollege.ac.in For instance, nitration of pyridine-N-oxide occurs at the 4-position, and the N-oxide can be subsequently removed by deoxygenation. bhu.ac.inmatanginicollege.ac.in

The table below summarizes some substitution reactions on the pyridine ring.

Pyridine DerivativeReagents and ConditionsProductReference
2-IodopyridinePhSNa, HMPA or NMP, ~100°C, 0.5-3 min (microwave)2-Phenylthiopyridine sci-hub.se
PyridineSodamide, Toluene2-Aminopyridine bhu.ac.inscribd.com
PyridinePeracidPyridine-N-oxide bhu.ac.inmatanginicollege.ac.in
Pyridine-N-oxideH2SO4, Fuming HNO34-Nitropyridine-N-oxide bhu.ac.in

Advanced Synthetic Techniques Applicable to Amidines

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of amidines, often providing milder reaction conditions, higher yields, and greater functional group tolerance.

Catalyst-free, three-component reactions represent an efficient and atom-economical approach. For example, the synthesis of amidinomaleimides has been achieved through a reaction of azidomaleimides with in situ generated enamines. nih.gov This type of multicomponent reaction could be adapted for the synthesis of complex picolinimidamide derivatives.

Transition-metal-free cyclization reactions are also gaining prominence. The synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent is a notable example. rsc.org This highlights the potential for using hypervalent iodine reagents in the synthesis of other heterocyclic systems.

Furthermore, catalytic synthesis using nitrous oxide as an oxygen source for the preparation of phenols from aryl halides has been reported. nih.gov This novel approach to C-O bond formation could inspire new catalytic methods for the synthesis of other functionalized aromatic compounds.

Phosphine-Catalyzed Reactions

Phosphine-catalyzed reactions have emerged as a powerful tool in organic synthesis for the construction of carbon-heteroatom bonds under mild conditions. bldpharm.comnih.gov While a direct phosphine-catalyzed synthesis of this compound is not extensively documented in peer-reviewed literature, the principles of phosphine (B1218219) catalysis can be applied to propose a viable synthetic route. The synthesis of various nitrogen-containing heterocycles often involves the use of phosphine catalysts to facilitate the addition of nucleophiles to unsaturated systems. bldpharm.comCurrent time information in Santa Cruz, CA, US.

A plausible phosphine-catalyzed approach to this compound would likely involve the reaction of 3-methylpicolinonitrile with an amine in the presence of a phosphine catalyst. The phosphine would activate the nitrile group, making it more susceptible to nucleophilic attack by the amine. This methodology has been successfully employed for the synthesis of other amidine derivatives.

The general mechanism for phosphine-catalyzed reactions often involves the initial nucleophilic attack of the phosphine on an electrophilic substrate, leading to the formation of a phosphonium (B103445) intermediate. This intermediate then undergoes further reaction with a nucleophile, followed by the elimination of the phosphine catalyst to afford the final product. The efficiency of such reactions can be influenced by the nature of the phosphine catalyst, the solvent, and the reaction temperature.

Metal-Catalyzed Amidine Transformations

Metal-catalyzed reactions represent a cornerstone of modern organic synthesis, offering efficient and selective pathways to a wide array of functional groups, including amidines. Various transition metals, such as palladium, copper, and rhodium, have been shown to effectively catalyze the formation of amidines from nitriles and amines. rsc.orgrsc.org

One of the most common metal-catalyzed methods for the synthesis of picolinimidamides involves the direct addition of amines to picolinonitriles, facilitated by a metal catalyst. For instance, the use of aluminum chloride (AlCl₃) has been reported for the synthesis of N-substituted allylamidines from nitriles and N-substituted allylamines. justia.com This method could be adapted for the synthesis of this compound by reacting 3-methylpicolinonitrile with ammonia or a protected amine in the presence of a suitable Lewis acid catalyst.

Another prominent approach is the palladium-catalyzed coupling of aryl halides with amidines, which allows for the synthesis of N-aryl amidines. rsc.org While this method is more suited for the derivatization of a pre-existing amidine, it highlights the versatility of metal catalysis in this area.

Recent advances have also explored the use of rare-earth metal catalysts for the hydroamidination of nitriles, providing a direct and atom-economical route to amidines. These reactions often proceed under mild conditions with high efficiency.

A patent for BACE1 inhibitors describes the synthesis of 5-bromo-N'-hydroxy-3-methylpicolinimidamide from 5-bromo-3-methylpicolinonitrile (B176418) using hydroxylamine hydrochloride in the presence of aqueous sodium hydroxide. google.com This demonstrates a practical, metal-free approach to a closely related derivative, which could likely be adapted to produce this compound by using a different nitrogen source.

Table 1: Examples of Metal-Catalyzed and Related Syntheses of Picolinimidamide Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
3-Methylpyridine-2-carbonitrileHydroxylamine hydrochloride, Triethylamine, Ethanol, 80°C, 16hN-Hydroxy-3-methylpicolinimidamide93%
5-MethylpyridineCyanamide, Hydrochloric acid5-Methylpicolinimidamide hydrochlorideN/A chemicalbook.com
PicolinonitrileSodium methoxide, Ethanol; then Ammonium (B1175870) chloride, RefluxPicolinimidamide hydrochlorideN/A rsc.org
N-substituted allylamine, NitrileAluminum chloride, 120°C, 12hN-substituted allylamidineN/A justia.com

Note: "N/A" indicates that the yield was not specified in the provided source.

Free Radical Mediated Synthesis

Free radical reactions offer a unique and powerful approach to the formation of carbon-nitrogen bonds and the synthesis of heterocyclic compounds. These reactions typically involve the generation of highly reactive radical intermediates that can undergo a variety of transformations, including addition, cyclization, and substitution reactions.

The synthesis of amidines through a free-radical pathway often involves the intermolecular addition of a nitrogen-centered radical to a nitrile. This process can be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. For the synthesis of this compound, a plausible route would involve the generation of an amino radical, which would then add to the nitrile functionality of 3-methylpicolinonitrile.

The key steps in a free-radical reaction are initiation, propagation, and termination. In the context of amidine synthesis, the initiation step would generate the initial radical species. The propagation steps would involve the addition of the radical to the nitrile and subsequent hydrogen abstraction to form the amidine and regenerate the radical chain carrier. Termination steps would involve the combination of any two radical species.

While direct free-radical mediated synthesis of this compound is not prominently reported, the fundamental principles of radical chemistry suggest its feasibility. The reaction conditions, including the choice of radical initiator, solvent, and temperature, would be critical in controlling the reaction and achieving a good yield of the desired product.

Chemical Reactivity and Transformation Pathways of 3 Methylpicolinimidamide Analogs

Reactions of the Amidine Moiety

The amidine group (-C(=NH)NH2) is the most reactive part of the 3-methylpicolinimidamide molecule and dictates many of its chemical properties. This functional group can undergo several types of reactions, including nucleophilic substitutions, condensation, and hydrolysis. evitachem.com

The nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. This allows for substitution reactions with various electrophilic reagents. evitachem.com For instance, they can react with sulfonyl chlorides to form N-sulfonylated derivatives. nih.gov The reactivity of the amidine moiety is also harnessed in the synthesis of more complex heterocyclic systems.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, provide a pathway to larger heterocyclic structures. evitachem.com These reactions typically involve the initial formation of an adduct, followed by cyclization and dehydration to yield stable ring systems.

Under acidic or basic conditions, the amidine group can be hydrolyzed. This process leads to the cleavage of the C-N double or single bonds, ultimately resulting in the formation of the corresponding carboxylic acid or its amide, and ammonia (B1221849) or an amine. evitachem.com

Reaction Type Reactant Product Type Reference
Nucleophilic SubstitutionElectrophiles (e.g., sulfonyl chlorides)N-substituted amidines evitachem.comnih.gov
CondensationAldehydes, KetonesHeterocyclic compounds evitachem.com
HydrolysisWater (acidic or basic conditions)Carboxylic acids or amides evitachem.com

Cycloaddition Reactions Involving Picolinimidamide (B1582038) Frameworks

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. researchgate.net The picolinimidamide framework, containing both a pyridine (B92270) ring and an amidine group, can potentially participate in such reactions to form various heterocyclic products. While direct examples involving this compound in cycloaddition reactions are not extensively documented in the provided search results, the general reactivity of similar nitrogen-containing heterocycles suggests their potential as components in these transformations.

For instance, [3+2] dipolar cycloaddition reactions are commonly used to synthesize five-membered heterocyclic rings. researchgate.netnih.gov Nitrile oxides, which can be generated in situ from oximes, are known to react with alkenes and alkynes. nih.gov A picolinimidamide derivative could potentially serve as the dipolarophile in such reactions, leading to the formation of complex fused heterocyclic systems. The synthesis of various heterocyclic compounds, including those with potential biological activity, often employs cycloaddition strategies. google.com

Cycloaddition Type Potential Reactant Potential Product General Reference
[3+2] Dipolar CycloadditionNitrile OxidesFused heterocyclic systems researchgate.netnih.gov
Diels-Alder ([4+2] Cycloaddition)Dienes/DienophilesSix-membered ring systems researchgate.net

Ligand Exchange and Substitution Processes in Amidine Systems

The nitrogen atoms in the picolinimidamide structure, particularly the pyridine nitrogen and the amidine nitrogens, can act as ligands, donating their lone pair of electrons to a central metal atom to form coordination complexes. smolecule.comalfa-chemistry.comalfa-chemistry.com Ligand exchange, or substitution, is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. researchgate.netsavemyexams.comsavemyexams.com This process is often driven by the relative stability of the resulting complex.

Amidine-containing ligands, such as this compound, can displace weaker-coordinating ligands from metal centers. researchgate.net The stability of the resulting complex is influenced by factors such as the chelate effect, where a multidentate ligand (binding through more than one atom) forms a more stable complex than multiple monodentate ligands. savemyexams.com Picolinimidamide can act as a bidentate ligand, coordinating to a metal through both the pyridine nitrogen and one of the amidine nitrogens.

The study of ligand exchange reactions is crucial for understanding the behavior of these compounds in biological systems and for the design of new metal-based catalysts and therapeutic agents. rsc.org The kinetics and thermodynamics of these substitution reactions can be investigated to determine the stability and reactivity of the metal complexes. researchgate.netlibretexts.org

Process Description Significance Reference
Ligand ExchangeReplacement of a ligand in a coordination complex with another.Formation of more stable complexes, understanding of reactivity. researchgate.netsavemyexams.comsavemyexams.com
ChelationBinding of a multidentate ligand to a central metal atom.Increased complex stability. savemyexams.com
Coordination Complex FormationDonating lone pair electrons to a metal center.Basis for catalytic and biological activity. smolecule.comalfa-chemistry.comalfa-chemistry.com

Coordination Chemistry of Picolinimidamide Ligands

Design Principles for Picolinimidamide-Based Ligands

The design of picolinimidamide-based ligands is a strategic process aimed at fine-tuning the properties of the resulting metal complexes for specific applications, such as catalysis or spin-crossover materials. researchgate.net The core principles of this design revolve around the modification of steric and electronic properties through the introduction of various substituents onto the pyridine (B92270) ring.

Electronic Effects: The electronic nature of the ligand can be systematically altered by adding electron-donating or electron-withdrawing groups. For instance, an electron-donating group, such as a methoxy (B1213986) group, increases the electron density on the pyridine ring. smolecule.com This enhancement can stabilize transition states in catalytic cycles and increase the rate of key steps like oxidative addition. smolecule.com Conversely, electron-withdrawing groups can also be employed to modulate the redox properties of the metal center.

Complexation with Transition Metal Ions

Picolinimidamide (B1582038) and its derivatives have demonstrated a strong affinity for a variety of transition metal ions. Their ability to form stable complexes is well-documented with metals such as:

Iron (Fe(II)) researchgate.netrsc.org

Nickel (Ni(II)) smolecule.comiitg.ac.in

Cobalt (Co(II)) iitg.ac.in

Copper (Cu(II)) nsf.gov

Zinc (Zn(II)) researchgate.net

Cadmium (Cd(II)) researchgate.net

The flexible but stable coordination provided by the picolinimidamide scaffold makes it a suitable ligand for creating mononuclear, binuclear, and even polymeric metal complexes. iitg.ac.innih.gov For example, a picolinimidamide-containing ligand has been used to synthesize binuclear nickel(II) complexes where the ligand acts as a bridge between the two metal centers. iitg.ac.in

Structural Elucidation of Picolinimidamide Metal Complexes

The precise structure of metal complexes containing picolinimidamide ligands is typically determined using single-crystal X-ray diffraction. These studies provide definitive information on coordination geometries, bond lengths, and bond angles.

The coordination number and geometry of the metal center in these complexes are dictated by the nature of the metal ion, the specific structure of the picolinimidamide ligand, and the other coordinating species (anions or solvent molecules). Observed geometries include:

Pseudo-octahedral: In several nickel(II) and cobalt(II) complexes, the metal center adopts a distorted octahedral geometry. iitg.ac.in This is often achieved when the metal is coordinated to two tridentate ligands or a combination of the picolinimidamide ligand and other ancillary ligands like water molecules. iitg.ac.in

Square Planar: Copper(II) complexes with related amidino ligands have been shown to exhibit a square planar coordination. nsf.gov In these instances, the Cu(II) atom lies in the same plane as the coordinating nitrogen and halogen atoms. nsf.gov

Square Pyramidal: In some cases, dimeric copper(II) complexes can form where bridging atoms (e.g., halides) create a five-coordinate, square pyramidal geometry around each copper center. nsf.gov

Below is a data table of selected coordination bond lengths for square planar Cu(II) complexes with related amidino ligands, demonstrating the typical distances observed.

Complex FeatureBondDistance (Å)
Cu(II) Complex with Cl LigandCu-N1.968 - 1.979
Cu-Cl2.222 - 2.227
Cu(II) Complex with Br LigandCu-N1.971 - 1.980
Cu-Br2.378 - 2.381
Data sourced from X-ray diffraction analysis of related copper(II) amidino-halide complexes. nsf.gov

The stability of metal complexes is significantly enhanced when a polydentate ligand binds to a metal ion. This phenomenon is known as the chelate effect. wikipedia.orgdalalinstitute.com Picolinimidamides, as bidentate or tridentate ligands, exemplify this principle. smolecule.comnih.gov

Influence of Ligand Structure on Metal Center Characteristics

The strategic placement of substituents on the picolinimidamide ligand framework has a profound influence on the electronic and magnetic properties of the coordinated metal center. This tunability is a key reason for the continued research interest in these compounds.

One of the most significant areas where this influence is observed is in spin-crossover (SCO) complexes. researchgate.net In these systems, typically involving Fe(II) or Fe(III), the metal center can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. The ligand's structure directly dictates the ligand field strength around the metal ion, which in turn determines the energy difference between the LS and HS states and, consequently, the transition temperature (T₁/₂). researchgate.netresearchgate.net

Ligand Field Strength: Electron-donating substituents on the ligand generally increase the electron density at the donor atoms, leading to a stronger ligand field. This increased field stabilizes the low-spin state, often resulting in a higher spin transition temperature. researchgate.net

Redox Properties: Substituents also modify the redox potential of the metal center. An electron-rich ligand can make the metal center easier to oxidize, which is a critical parameter in designing catalysts for redox-based chemical transformations. nih.gov Studies on related picolinamide (B142947) ligands have shown that substituents play a crucial role in determining the redox properties of the copper center in catalytic processes. nih.gov

The table below summarizes the observed effects of different substituents on the properties of related metal-ligand complexes.

Ligand SubstituentEffect on LigandConsequence for Metal Complex
Methoxy (Electron-Donating)Creates an electron-rich pyridine ring. smolecule.comLowers activation energy for oxidative addition in Ni-catalyzed reactions. smolecule.com
Methoxy (Electron-Donating)Increases ligand field strength. researchgate.netShifts spin-crossover temperature (T₁/₂) to higher values in Fe(III) complexes. researchgate.net
Bromo (Electron-Withdrawing)Decreases electron density on the ligand. researchgate.netResults in a lower spin-crossover temperature compared to methoxy-substituted ligands. researchgate.net

This direct correlation between the ligand's molecular structure and the resulting complex's physical properties underscores the importance of picolinimidamides as highly tunable platforms in coordination chemistry.

Advanced Spectroscopic Characterization of 3 Methylpicolinimidamide and Its Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-hannover.de These techniques are powerful for identifying functional groups, as different bonds and groups vibrate at characteristic frequencies upon absorbing energy. asianpubs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. nih.gov The method is based on the absorption of infrared radiation by a sample, which causes its molecular bonds to vibrate. nih.gov The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific vibrational modes. nih.gov

For 3-Methylpicolinimidamide, the FT-IR spectrum is expected to display characteristic absorption bands that confirm the presence of its key structural features: the pyridine (B92270) ring, the methyl group, and the imidamide moiety. The N-H stretching vibrations of the imidamide group are typically observed in the region of 3550-3250 cm⁻¹. asianpubs.org The carbon-nitrogen double bond (C=N) of the imidamide group and the C=C and C=N bonds of the pyridine ring would likely produce strong absorptions in the 1650-1550 cm⁻¹ region. Furthermore, C-N single bond stretching vibrations are generally found between 1170-1040 cm⁻¹. asianpubs.org The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Analysis of related structures, such as metformin (B114582) hydrochloride, shows characteristic bands for N-H stretching around 3372 cm⁻¹, and asymmetric and symmetric N-H stretching vibrations at 3300 cm⁻¹ and 3176 cm⁻¹, respectively. asianpubs.org While specific experimental data for this compound is not widely published, the expected FT-IR peak assignments can be inferred from its structure and comparison with similar compounds.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3550 - 3250 Imidamide (-C(=NH)NH₂)
C-H Stretch (Aromatic) 3100 - 3000 Pyridine Ring
C-H Stretch (Aliphatic) 3000 - 2850 Methyl (-CH₃)
C=N Stretch 1690 - 1640 Imidamide (-C(=NH)NH₂)
C=C, C=N Ring Stretch 1600 - 1450 Pyridine Ring
N-H Bend 1650 - 1580 Imidamide (-C(=NH)NH₂)
C-H Bend 1475 - 1365 Methyl (-CH₃)

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to FT-IR. researchgate.net It relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations of a sample. mdpi.com While FT-IR is sensitive to vibrations that change the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net This often means that non-polar bonds and symmetric vibrations, which may be weak in FT-IR, produce strong signals in Raman spectra.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C=N bond. The aromatic ring vibrations in pyridine derivatives typically give rise to strong and sharp bands in the Raman spectrum. libretexts.org For instance, in related heterocyclic compounds, aromatic ring vibrations are observed around 1600 cm⁻¹. libretexts.orgresearchgate.net The technique is highly sensitive to the molecular structure, providing a unique spectral fingerprint that can be used for identification and to study structural changes, such as those occurring in the formation of different salt forms or polymorphs. core.ac.ukresearchgate.net

Due to the scarcity of published Raman data for this compound, the table below presents expected peak assignments based on the analysis of structurally similar compounds.

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
C-H Stretch (Aromatic) 3100 - 3050 Pyridine Ring
C-H Stretch (Aliphatic) 3000 - 2900 Methyl (-CH₃)
Ring Breathing/Stretching 1610 - 1570 Pyridine Ring
C=N Stretch 1690 - 1640 Imidamide (-C(=NH)NH₂)
Ring Breathing (Symmetric) ~1000 Pyridine Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. It is based on the magnetic properties of atomic nuclei, providing information about the number, type, and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment of each proton in a molecule. pdfdrive.to The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. columbia.edu Electronegative atoms and unsaturated groups tend to "deshield" protons, moving their signals downfield to a higher ppm value. columbia.edu

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the methyl group, and the imidamide group. The three aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group protons would likely appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). The protons of the imidamide group (-NH and -NH₂) would be expected to appear as broad signals whose chemical shift can be concentration and solvent-dependent. mdpi.com For a related derivative, (Z)-N'-hydroxy-3-methylpicolinimidamide, a proton on the pyridine ring was observed as a doublet at δ 8.46 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Functional Group
H-6 (Pyridine) 8.3 - 8.6 Doublet (d) Aromatic
H-4 (Pyridine) 7.5 - 7.8 Doublet (d) Aromatic
H-5 (Pyridine) 7.2 - 7.4 Triplet (t) or Doublet of Doublets (dd) Aromatic
-NH / -NH₂ 5.0 - 8.0 Broad Singlet (br s) Imidamide

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish individual carbon atoms.

In the ¹³C NMR spectrum of this compound, the carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbon of the imidamide group (C=N) would be expected to appear further downfield, typically in the range of δ 150-165 ppm. The methyl carbon, being in a more shielded environment, would appear upfield (around δ 18-25 ppm). For a related compound, N-Allyl-N-methylpicolinimidamide, the imidamide carbon was observed at δ 164.07 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Functional Group
C=N (Imidamide) 160 - 165 Imidamide
C-2 (Pyridine) 150 - 155 Aromatic
C-6 (Pyridine) 147 - 152 Aromatic
C-4 (Pyridine) 135 - 140 Aromatic
C-3 (Pyridine) 130 - 135 Aromatic
C-5 (Pyridine) 120 - 125 Aromatic

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The resulting 2D map shows peaks at the coordinates corresponding to the ¹H chemical shift (on one axis) and the ¹³C chemical shift (on the other axis) for each C-H bond.

An HSQC experiment for this compound would be invaluable for unambiguously assigning the proton and carbon signals of the pyridine ring and the methyl group. It would show a correlation peak between the methyl protons and the methyl carbon. It would also show three distinct correlation peaks for each of the C-H bonds on the pyridine ring, directly linking the signals of H-4, H-5, and H-6 to their corresponding carbons C-4, C-5, and C-6. This technique provides definitive evidence of C-H connectivity, greatly simplifying the interpretation of the 1D NMR spectra. Carbons without attached protons, such as C-2, C-3, and the imidamide carbon, would not appear in a standard HSQC spectrum.

Table 5: Expected HSQC Correlations for this compound

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Structural Fragment
8.3 - 8.6 (H-6) 147 - 152 (C-6) Pyridine Ring C-H
7.5 - 7.8 (H-4) 135 - 140 (C-4) Pyridine Ring C-H
7.2 - 7.4 (H-5) 120 - 125 (C-5) Pyridine Ring C-H

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence techniques, provides valuable insights into the electronic structure and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including conjugation and the presence of auxochromes.

The UV-Vis spectrum of this compound is expected to be influenced by the pyridine ring and the imidamide group. The pyridine ring itself exhibits strong π → π* transitions at shorter wavelengths and a weaker n → π* transition at a longer wavelength. The introduction of the methyl and imidamide groups will likely cause shifts in these absorption bands. Specifically, the methyl group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the π → π* transition. The imidamide group, with its lone pairs of electrons on the nitrogen atoms, can also influence the n → π* transition.

Predicted Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Solvent
π → π~265~8,000Hexane
n → π~310~200Hexane

This table presents hypothetical data for illustrative purposes.

Upon coordination with a metal ion, significant changes in the UV-Vis spectrum are anticipated. The formation of a metal complex can lead to the appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), which are often more intense and can occur at longer wavelengths, potentially extending into the visible region and imparting color to the complex.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. rsc.org Not all molecules that absorb UV-Vis light are fluorescent; the quantum yield of fluorescence depends on the efficiency of non-radiative decay pathways.

For this compound, fluorescence, if it occurs, would likely originate from the lowest excited singlet state (S1) relaxing to the ground state (S0). The emission spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum (λmax, abs) and the emission maximum (λmax, em), is an important characteristic.

The fluorescence properties of this compound would be highly dependent on its molecular rigidity and the surrounding environment. In solution, solvent polarity can significantly affect the emission wavelength and intensity. nih.gov Metal complexation can also dramatically alter the fluorescence properties. Chelation to a metal ion can enhance fluorescence by increasing molecular rigidity and reducing non-radiative decay, a phenomenon known as chelation-enhanced fluorescence (CHEF). Conversely, coordination to certain metal ions, particularly those with partially filled d-orbitals, can quench fluorescence through energy or electron transfer processes.

A hypothetical fluorescence spectrum for this compound is proposed below, assuming it exhibits measurable fluorescence.

Parameter Predicted Value Conditions
Excitation Wavelength (λex, nm)~265Ethanol
Emission Wavelength (λem, nm)~350Ethanol
Stokes Shift (nm)~85Ethanol
Quantum Yield (ΦF)Low to moderateEthanol

This table presents hypothetical data for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as transition metal complexes. researchgate.netorientjchem.orgmdpi.comnih.gov Since this compound itself is a diamagnetic molecule (no unpaired electrons), it is EPR-silent. However, its complexes with paramagnetic metal ions, such as Cu(II), would yield characteristic EPR spectra.

The EPR spectrum of a Cu(II) complex of this compound would provide detailed information about the coordination environment of the copper ion. The principal values of the g-tensor (g_x, g_y, g_z) and the hyperfine coupling constants (A-tensor) with the copper nucleus (I = 3/2) are sensitive to the geometry and the nature of the donor atoms of the ligand.

For a hypothetical square planar or distorted octahedral Cu(II) complex with this compound acting as a bidentate ligand, the EPR spectrum at low temperature (in a frozen solution or as a powder) would likely exhibit axial or rhombic symmetry. The relationship between the g-values (g_|| and g_⊥ for axial symmetry) can indicate the nature of the ground electronic state of the Cu(II) ion. For instance, in many Cu(II) complexes, g_|| > g_⊥ > 2.0023, which is characteristic of a d_x²-y² ground state, typical for elongated octahedral or square planar geometries.

Below is a table of hypothetical EPR parameters for a Cu(II) complex of this compound.

| Complex | g_|| | g_⊥ | A_|| (x 10⁻⁴ cm⁻¹) | A_⊥ (x 10⁻⁴ cm⁻¹) | Geometry | | :--- | :--- | :--- | :--- | :--- | :--- | | [Cu(this compound)₂]Cl₂ | ~2.25 | ~2.06 | ~160 | ~20 | Distorted Square Planar |

This table presents hypothetical data for illustrative purposes based on similar Cu(II)-amidino complexes. researchgate.net

Mass Spectrometric Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. mdpi.comnih.govtandfonline.commassbank.jp

For this compound, a low-resolution mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The fragmentation of this compound would likely involve the cleavage of the bonds within the imidamide group and the loss of small neutral molecules or radicals from the pyridine ring. Common fragmentation pathways for related picolinamide (B142947) structures include the loss of the amide group or parts of it, and cleavage of the pyridine ring. massbank.jpnih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below.

m/z Proposed Fragment Possible Neutral Loss
135[M]⁺-
120[M - NH]⁺Loss of imine group
119[M - NH₂]⁺Loss of amino group
105[M - CH₃N]⁺Loss of methylnitrile
92[M - C₂H₅N]⁺Rearrangement and loss
78[C₅H₄N]⁺Pyridyl cation

This table presents hypothetical data for illustrative purposes.

Structural Elucidation Via X Ray Crystallography

Crystallization Strategies for Organic Compounds and Metal Complexes

The foundational step in X-ray crystallography is the growth of high-quality single crystals. For an organic compound like 3-Methylpicolinimidamide, various crystallization techniques would be employed. These methods aim to slowly bring a solution of the compound to a state of supersaturation, encouraging the formation of a well-ordered crystal lattice rather than an amorphous precipitate.

Common strategies include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to stand, and the solvent evaporates slowly over time, increasing the concentration of the compound and inducing crystallization.

Solvent Diffusion (Vapor or Liquid): This involves dissolving the compound in a good solvent and layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the compound's solubility, leading to crystal growth at the interface.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically drops, resulting in crystallization.

The choice of solvent is critical and often determined empirically by testing a wide range of options with varying polarities. For metal complexes involving ligands like this compound, the same principles apply, though the presence of the metal ion can influence solubility and crystal packing. nih.gov

Single-Crystal X-ray Diffraction Data Acquisition

Once a suitable single crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. uol.deyoutube.com The crystal lattice diffracts the X-rays at specific angles, producing a pattern of reflections. wustl.edu

The data acquisition process involves:

Mounting the Crystal: A carefully selected crystal is mounted on a goniometer head, which allows it to be rotated to any orientation.

X-ray Source: X-rays are generated, typically using a sealed tube or a rotating anode with a specific target material (e.g., copper or molybdenum). uol.de Synchrotron radiation is also a powerful source for very small or weakly diffracting crystals. indico.global

Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted beams are recorded by a detector. youtube.com This process is usually performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. uol.de

A hypothetical data collection table for this compound would look something like this, though the specific values are unknown.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical formula C7H9N3
Formula weight 135.17
Temperature 100(2) K
Wavelength Value dependent on X-ray source
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions a = ? Å, b = ? Å, c = ? Åα = 90°, β = ?°, γ = 90°
Volume ? ų
Z Number of molecules per unit cell
Calculated density ? Mg/m³
Reflections collected ?
Independent reflections ?

Phase Problem Resolution and Structure Solution Methodologies

The diffraction experiment measures the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem," a central challenge in crystallography. wustl.edu

Common methods for solving the phase problem include:

Direct Methods: These statistical methods are often successful for small molecules (like this compound would be) and are based on probability relationships between the phases of strong reflections.

Patterson Methods: This technique uses a map calculated without phase information to determine the positions of heavy atoms, which can then be used to bootstrap the determination of the remaining atomic positions.

Once initial phases are obtained, a preliminary electron density map is calculated. fzu.cz This map reveals the positions of atoms in the crystal structure. fzu.cz

Structural Refinement and Validation Techniques

The initial structural model obtained from solving the phase problem is then refined. Refinement is an iterative process of adjusting atomic parameters (positional coordinates and thermal displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. rsc.org

This is typically done using a least-squares minimization procedure. The quality of the final model is assessed by several factors, including the R-factor (or agreement index), which quantifies the difference between observed and calculated structure factor amplitudes.

Validation involves checking the geometric sensibility of the model (bond lengths, bond angles, etc.) and ensuring that all observed crystallographic features have been accounted for. acs.org

Analysis of Crystal Packing and Intermolecular Interactions

With a refined crystal structure, the arrangement of molecules within the unit cell and the nature of the intermolecular forces holding them together can be analyzed. mdpi.com This includes identifying and characterizing:

Hydrogen Bonds: The imidamide and methyl-pyridine moieties of this compound would likely participate in hydrogen bonding, a key factor in determining its crystal packing.

π-π Stacking: Interactions between the pyridine (B92270) rings of adjacent molecules could also play a significant role. nih.gov

Analysis of these interactions provides insight into the solid-state properties of the compound. mdpi.com Without an experimentally determined structure for this compound, any discussion of its specific intermolecular interactions remains speculative.

Theoretical and Computational Investigations of 3 Methylpicolinimidamide

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems.mit.eduIt is frequently employed to predict the molecular properties and reactivity of organic compounds.benchchem.comSuch studies for 3-Methylpicolinimidamide would provide valuable insights but are not available in the public domain according to the search results.

Prediction of Spectroscopic Properties

Computational spectroscopy is a vital field that predicts the interaction of molecules with electromagnetic radiation. muni.cz These simulations provide detailed interpretations of experimental spectra and can predict spectral features of unknown compounds.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. avcr.cz Simulations of these spectra are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the frequencies and intensities of the vibrational modes of a molecule in its equilibrium state. cas.czmdpi.com

These simulations can predict the IR and Raman spectra of this compound, allowing for the assignment of specific spectral bands to the vibrations of its functional groups, such as C-H stretches, C=N stretches, and the vibrations of the pyridine (B92270) ring. avcr.czrsc.org This information is invaluable for interpreting experimental spectra and confirming the molecular structure. While specific published data for this compound is not available, the following table represents typical results obtained from such a simulation.

Illustrative Data: Calculated Vibrational Frequencies for this compound This table is a hypothetical representation of results for a molecule in this class, as specific experimental or computational data for this compound is not publicly available.

Frequency (cm⁻¹)IntensityVibrational Assignment
3450MediumN-H asymmetric stretch
3350MediumN-H symmetric stretch
3050WeakAromatic C-H stretch
2960WeakMethyl C-H stretch
1640StrongC=N stretch (imidamide)
1590StrongPyridine ring stretch
1480MediumPyridine ring stretch
1100MediumC-N stretch

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.de It calculates the energies of electronic transitions from the ground state to various excited states, along with the probability (oscillator strength) of these transitions occurring upon light absorption. muni.cznih.gov

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and characterize the nature of the electronic transitions, such as π → π* and n → π* transitions, which are typical for molecules containing aromatic rings and lone pairs. researchgate.netchemisgroup.us These theoretical spectra are crucial for understanding the molecule's color and its behavior when exposed to UV or visible light. msu.edu

Illustrative Data: Predicted Electronic Transitions for this compound (TD-DFT) This table is a hypothetical representation of results for a molecule in this class, as specific experimental or computational data for this compound is not publicly available.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Transition Character
4.502750.15n → π
5.252360.85π → π
5.902100.40π → π*

Non-Linear Optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. wikipedia.org Computational methods can predict these properties by calculating the molecular polarizability and hyperpolarizabilities. frontiersin.orgaps.org Molecules with significant NLO responses often feature extended π-conjugated systems and charge-transfer characteristics. wikipedia.org

Theoretical calculations for this compound would assess its potential for NLO applications by determining its first and second hyperpolarizability values. These calculations help in designing molecules with enhanced NLO properties for use in technologies like optical switching and frequency conversion. rsc.org

Illustrative Data: Calculated NLO Properties for this compound This table is a hypothetical representation of results for a molecule in this class, as specific experimental or computational data for this compound is not publicly available.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)2.5 D
Average Polarizability (α)95 x 10⁻²⁴ esu
First Hyperpolarizability (β)150 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)2200 x 10⁻³⁶ esu

Reactivity Indices and Chemical Potential Calculations

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. ias.ac.infrontiersin.org These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). tuwien.atrsc.org Chemical potential relates to the tendency of a molecule to accept or donate electrons, hardness measures resistance to change in electron distribution, and the electrophilicity index quantifies the ability of a molecule to accept electrons. libretexts.orgresearchgate.net

For this compound, these calculations can predict its reactivity towards nucleophiles and electrophiles, identify the most reactive sites within the molecule (local reactivity), and provide a quantitative basis for understanding its chemical behavior in reactions. ijcce.ac.ir

Illustrative Data: Calculated Reactivity Indices for this compound This table is a hypothetical representation of results for a molecule in this class, as specific experimental or computational data for this compound is not publicly available.

ParameterValue (eV)
E(HOMO)-6.2
E(LUMO)-1.5
Chemical Potential (μ)-3.85
Hardness (η)4.7
Electrophilicity Index (ω)1.57

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, from conformational changes to interactions with other molecules like solvents or biological macromolecules. osti.govmdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov These simulations can reveal the different spatial arrangements (conformers) the molecule can adopt, the energy barriers between these states, and their relative populations at a given temperature. elifesciences.orgbiorxiv.org Understanding the conformational dynamics is essential for predicting how the molecule might bind to a biological target or how its properties might change in different environments. nih.gov The simulations provide insights into the molecule's flexibility and the stability of its various forms. mdpi.com

Intermolecular Interaction Studies (e.g., solvation, binding)

Computational chemistry provides powerful tools to understand how this compound interacts with its environment, such as solvents or biological macromolecules. These non-covalent interactions are fundamental to its solubility, crystal packing, and potential biological activity.

Detailed Research Findings:

Theoretical studies on related pyridine-based ligands and amidine-containing molecules allow for a detailed prediction of the intermolecular forces governing the behavior of this compound. The primary interactions are expected to be hydrogen bonds, where the amidine group can act as both a hydrogen bond donor (N-H) and acceptor (C=N). nih.govmdpi.com The pyridine nitrogen atom also serves as a strong hydrogen bond acceptor. nih.gov

The presence of the methyl group at the 3-position of the pyridine ring can influence intermolecular interactions through steric effects and by contributing to weaker van der Waals forces. chemrxiv.org In the context of solvation, the polar nature of the amidine and pyridine groups suggests favorable interactions with polar solvents. The thermodynamics of solvation can be computationally modeled using methods like endpoints Density Functional Theory (DFT), which calculates the free energy of transferring the molecule from the gas phase to a solvent. This involves simulating the system at the endpoints of a charging process to determine the solvent-mediated potential of mean force.

In a biological context, such as binding to an enzyme active site, these intermolecular forces are critical. The enzyme active site can be viewed as a "super solvent" that replaces water molecules to form specific interactions with the ligand. nih.gov Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used to estimate the binding free energies of ligands to proteins by analyzing molecular dynamics simulations. researchgate.net For this compound, key interactions could involve hydrogen bonding with polar amino acid residues and π-stacking or π-cation interactions involving the pyridine ring.

A summary of the potential intermolecular interactions involving this compound is presented in the table below.

Type of InteractionFunctional Group InvolvedPotential Role
Hydrogen Bond Donor Amidine (N-H)Interaction with polar solvents and biological targets (e.g., carbonyl oxygen of amino acids). nih.gov
Hydrogen Bond Acceptor Amidine (C=N), Pyridine (N)Interaction with protic solvents (e.g., water) and hydrogen bond-donating amino acid residues (e.g., serine, lysine). mdpi.comnih.gov
π-π Stacking Pyridine RingInteraction with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan).
π-Cation Interaction Pyridine RingInteraction with positively charged amino acid residues (e.g., lysine, arginine).
van der Waals Forces Methyl Group, Entire MoleculeContribution to overall binding affinity and crystal packing. chemrxiv.org

Computational Approaches to Reaction Mechanism Elucidation

Understanding the chemical reactions that form or consume this compound is crucial for its synthesis and application. Computational chemistry offers a window into the step-by-step processes of these reactions, providing insights that are often difficult to obtain experimentally. rsc.org

Detailed Research Findings:

Density Functional Theory (DFT) is the predominant method for elucidating reaction mechanisms in organic and organometallic chemistry. acs.org For a molecule like this compound, computational studies can be employed to investigate its synthesis, for example, from 3-methylpicolinonitrile. The classic Pinner reaction, which converts a nitrile into an imino ether hydrochloride that is subsequently treated with ammonia (B1221849) to form an amidine, is a prime candidate for such a study. rsc.org

A computational investigation of this reaction mechanism would typically involve the following steps:

Reactant, Intermediate, and Product Optimization: The 3D structures of all species involved in the reaction pathway are optimized to find their lowest energy conformations.

Transition State (TS) Searching: The highest energy point along the reaction coordinate between two intermediates, the transition state, is located. This is a critical step as the energy of the TS determines the reaction rate.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all positive frequencies) or transition states (one imaginary frequency) and provide the zero-point vibrational energy (ZPVE) corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the correct reactant and product.

Combined experimental and computational studies on the reactions of amidines with other heterocycles have shown that what might be presumed to be a concerted reaction can, in fact, be a stepwise process. acs.org For instance, a computational study on the reaction of an amidine with a 1,2,3-triazine (B1214393) ruled out a Diels-Alder mechanism in favor of a stepwise addition/N2 elimination/cyclization pathway. acs.org Such insights are invaluable for predicting reactivity and potential side products.

The table below outlines a hypothetical computational workflow for elucidating the mechanism of the final step in the Pinner synthesis of this compound.

StepComputational TaskInformation Gained
1 Geometry optimization of the imino ether and ammonia.Stable structures and energies of reactants.
2 Transition state search for the nucleophilic attack of ammonia.Structure and energy of the transition state for C-N bond formation.
3 IRC calculation from the transition state.Confirmation that the TS connects the reactants to the tetrahedral intermediate.
4 Geometry optimization of the tetrahedral intermediate.Structure and energy of the reaction intermediate.
5 Transition state search for the elimination of ethanol.Energy barrier for the final product-forming step.
6 Geometry optimization of this compound and ethanol.Stable structures and energies of the products.

Development and Refinement of Computational Chemistry Tools

The advancement of computational chemistry relies on the continuous development and refinement of theoretical models and software. rsc.org While general-purpose methods are widely used, developing tools tailored for specific classes of molecules, such as heterocyclic amidines, can lead to more accurate and efficient predictions.

Detailed Research Findings:

One area of development is the creation of predictive models using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches. For a series of heterocyclic amidine derivatives, topological-mathematical models have been successfully built to predict reaction yields and anti-inflammatory activity. researchgate.net These models use descriptors derived from the molecular structure (e.g., size, shape, branching) to create a statistically significant correlation with an observed property. researchgate.net Such an approach could be applied to a library of this compound derivatives to guide the synthesis of compounds with desired properties.

Another avenue is the refinement of force fields used in molecular dynamics simulations. Standard force fields may not accurately represent the subtle electronic and conformational properties of specific scaffolds like picolinimidamides. By fitting parameters to high-level quantum mechanical calculations, more accurate force fields can be developed, leading to better predictions of binding affinities and conformational dynamics.

Furthermore, the automation of computational workflows is a significant area of development. rsc.org Tools that can automatically set up and run a series of calculations to explore a reaction network or screen a virtual library of compounds can dramatically accelerate the pace of discovery. For example, computational tools that automate the process of reaction mechanism elucidation are becoming increasingly sophisticated, combining chemical knowledge with automated search algorithms.

The table below summarizes some computational tools and their potential application in the study of this compound and its derivatives.

Computational Tool/ApproachApplication for this compoundPotential Outcome
QSAR/QSPR Modeling Predict biological activity or physical properties (e.g., solubility) of a series of derivatives. researchgate.netGuide for synthesizing new compounds with enhanced properties.
Custom Force Field Development Improve the accuracy of molecular dynamics simulations for protein-ligand binding studies.More reliable prediction of binding free energies and modes.
Automated Reaction Mechanism Discovery Explore potential synthetic routes and decomposition pathways. rsc.orgIdentification of novel, efficient synthetic methods or potential instability issues.
High-Throughput Virtual Screening Dock a large library of this compound derivatives against a biological target.Identification of lead compounds for further experimental testing.

Emerging Research Directions and Future Perspectives in Picolinimidamide Chemistry

Advancements in Synthetic Methodologies for Picolinimidamides

The synthesis of picolinimidamides is evolving, with researchers moving towards more efficient, scalable, and sustainable methods. Traditional approaches often begin with substituted pyridines. For instance, the general synthesis of methyl-substituted picolinimidamides can start from the corresponding methylpyridine derivative. evitachem.com

Modern synthetic strategies focus on improving reaction efficiency and yield. Key methodologies include:

Reaction with Cyanating Agents : A common route involves the reaction of a pyridine (B92270) derivative with a cyanating agent like cyanamide (B42294) (NH₂CN) or cyanogen (B1215507) bromide in the presence of a suitable catalyst. evitachem.com

Microwave-Assisted Synthesis : To enhance reaction rates and efficiency, microwave-assisted synthesis has been employed, which aligns with the broader trend of using high-throughput chemistry for rapid compound generation. evitachem.comnih.gov

Advanced Catalysis : The field is benefiting from innovations in catalysis, including the use of transition metals and green chemistry principles to minimize environmental impact and improve sustainability. mdpi.comlongdom.orgmdpi.com For example, a patented method for a related compound, N-hydroxy-3-methylpicolinimidamide, involves reacting 3-methylpyridine-2-carbonitrile with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in ethanol, achieving a high yield of 93%. chemicalbook.com

These advancements enable the rapid generation of diverse picolinimidamide (B1582038) libraries, facilitating further research into their properties and applications. mdpi.com

Starting Material Reagents Conditions Product Yield Reference
5-methylpyridineCyanamide (NH₂CN), Hydrochloric acidN/A5-Methylpicolinimidamide (B13004027) hydrochlorideN/A
5-methylpyridine derivativesCyanogen bromideRefluxing in Dimethylformamide (DMF) or Microwave-assisted5-MethylpicolinimidamideN/A evitachem.com
3-methylpyridine-2-carbonitrileHydroxylamine hydrochloride, Triethylamine (TEA)Ethanol, 80°C, 16 hN-hydroxy-3-methyl-pyridine-2-carboxamidine93% chemicalbook.com

Novel Coordination Chemistry Architectures Based on Picolinimidamide Ligands

Picolinimidamides are effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. Their structure allows them to form stable chelate complexes with a variety of metal ions, leading to novel coordination architectures with interesting properties. mdpi.com The rigid backbone of the picolin ring system, combined with the functional imidamide group, facilitates the formation of well-defined structures. mdpi.com

A significant area of research is the use of picolinimidamide-based ligand systems to explore intermolecular interactions and their effect on the physical properties of the resulting metal complexes. researchgate.net For example, these ligands have been specifically chosen to maximize intermolecular anionic interactions in studies of spin-crossover (SCO) phenomena in iron (II) complexes. researchgate.net The ability to tune the electronic and steric properties of the ligand by modifying substituents on the pyridine ring allows for fine control over the coordination environment and the resulting magnetic and electronic properties of the complex.

Researchers are exploring the synthesis of various coordination compounds, including mononuclear and dimeric structures, by reacting picolinimidamide ligands with different metal salts. mdpi.comrsc.org These studies often reveal complex structures, such as pseudo-1D chains or pseudo-3D frameworks held together by hydrogen bonds and other non-covalent interactions. rsc.org

Synergistic Experimental and Computational Approaches in Structural and Reactivity Studies

The comprehensive understanding of 3-Methylpicolinimidamide and its derivatives relies heavily on the synergy between experimental techniques and computational modeling. This dual approach provides deep insights into the structural characteristics and reactivity of these molecules and their coordination complexes.

Experimental characterization is typically performed using a suite of analytical methods. Single-crystal X-ray diffraction (SCXRD) is crucial for determining the precise three-dimensional structure of both the ligand and its metal complexes. researchgate.netrsc.org Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and UV-visible spectroscopy, provide valuable information about the bonding, conformation, and electronic properties of the compounds. mdpi.comnih.gov Electrochemical methods like cyclic voltammetry are used to investigate their redox properties. mdpi.com

These experimental findings are increasingly complemented by computational studies:

Density Functional Theory (DFT) : DFT calculations are used to corroborate experimental findings, predict molecular geometries, and understand the electronic structure and redox properties of picolinimidamide complexes. mdpi.comresearchgate.net

Molecular Docking and Dynamics : In related heterocyclic systems, computational methods such as molecular docking and molecular dynamics simulations are used to predict how these molecules might interact with biological targets. This approach can guide the design of new functional molecules.

Advanced Modeling : Specialized computational methods like qFit-ligand have been developed to resolve conformational disorder in ligand-receptor crystal structures, providing a more accurate picture of molecular interactions. acs.org

This integrated approach, combining experimental data with theoretical predictions, is essential for rational design and for understanding the structure-property relationships that govern the behavior of picolinimidamide-based systems.

Technique Type Application in Picolinimidamide Research Reference
Single-Crystal X-ray Diffraction (SCXRD)ExperimentalDetermines 3D molecular and crystal structures of ligands and coordination complexes. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR)ExperimentalCharacterizes molecular structure and conformational mobility in solution. mdpi.comnih.gov
Infrared (IR) SpectroscopyExperimentalIdentifies functional groups and studies bonding in coordination complexes. mdpi.com
Cyclic VoltammetryExperimentalInvestigates redox properties and electron transfer processes. mdpi.com
Density Functional Theory (DFT)ComputationalPredicts molecular geometry, electronic structure, and corroborates experimental data. mdpi.comresearchgate.net
Molecular Docking / DynamicsComputationalPredicts binding modes and stability of ligand-target interactions.

Role of Picolinimidamides in Advanced Materials Research

The unique properties of picolinimidamides and their metal complexes make them attractive candidates for the development of advanced materials. ornl.govtii.ae The ability to form well-defined structures and to be chemically modified allows for the tuning of their physical and chemical properties for specific applications.

One of the most promising areas is in the field of molecular magnetism. Picolinimidamide-based ligands have been successfully used to construct iron (II) complexes that exhibit spin-crossover (SCO) behavior. researchgate.net SCO materials can switch between two different electronic spin states in response to external stimuli like temperature or light, making them highly valuable for applications in:

Data Storage Devices

Molecular Switches

Sensors

Furthermore, the picolinimidamide scaffold serves as a versatile building block in the synthesis of more complex functional molecules. evitachem.com These can be explored for incorporation into polymers or coatings to impart specific chemical properties. evitachem.com Research into related arylimidamide (AIA) compounds, which include picolinimidamide moieties, has shown their ability to interact with biological macromolecules like DNA, suggesting potential applications in the development of new functional biomaterials. researchgate.netresearchgate.net As research centers continue to focus on creating novel materials for energy, electronics, and healthcare, the versatility of the picolinimidamide structure positions it as a valuable component in the materials scientist's toolkit. sharjah.ac.aexjtlu.edu.cn

Q & A

Q. What ethical and reproducibility considerations are critical when publishing this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChemRxiv. Disclose synthesis details (e.g., reagent lot numbers) and instrument calibration protocols. Obtain ethical approval for biological studies, specifying animal/human subject protocols .

Methodological Notes

  • Data Contradictions : Cross-disciplinary collaboration (e.g., synthetic chemists with computational biologists) helps reconcile conflicting results .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
  • Literature Utilization : Reference ACS journal guidelines (e.g., Inorg. Chem.) for formatting synthetic procedures and spectral data .

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